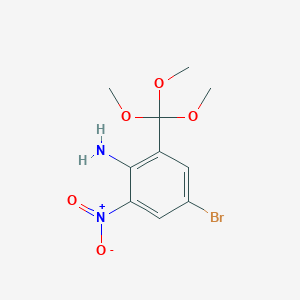

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-2-nitro-6-(trimethoxymethyl)aniline” is a laboratory chemical used for scientific research and development . It has a CAS Number of 2055119-35-0 and a molecular weight of 321.13 . The linear formula of this compound is C10H13BrN2O5 .

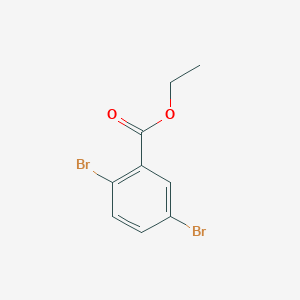

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H13BrN2O5 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 5 oxygen atoms .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 321.13 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique

Facile Synthesis and Structural Insights

A study by Ito et al. (2002) focused on the facile synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s. This research demonstrates the chemical's utility in creating complex structures, potentially for use in materials science or as intermediates in further chemical reactions (Ito et al., 2002).

Catalysis and Hydrogenation

Wei et al. (2014) reported on FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes. This work highlights the role of brominated aniline derivatives in catalyzing the hydrogenation of nitroarenes to anilines, a key step in the production of many pharmaceuticals, dyes, and agrochemicals (Wei et al., 2014).

Environmental Applications

The research conducted by Mantha et al. (2001) focused on the Fe0 reduction of nitrobenzene in synthetic wastewater, demonstrating the potential environmental application of brominated aniline derivatives in water treatment and pollution control (Mantha et al., 2001).

Advanced Materials Synthesis

Poulten et al. (2013) explored the synthesis, electronic structure, and magnetism of a two-coordinate nickel(I) complex stabilized by bulky N-heterocyclic carbenes. This study indicates the significance of brominated aniline derivatives in developing materials with unique magnetic properties, potentially useful in data storage or quantum computing applications (Poulten et al., 2013).

Propriétés

IUPAC Name |

4-bromo-2-nitro-6-(trimethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O5/c1-16-10(17-2,18-3)7-4-6(11)5-8(9(7)12)13(14)15/h4-5H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUBJFHIUKWQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2940095.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2940106.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2940109.png)

![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2940111.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2940115.png)